molecular formula C15H22ClN5O B12264964 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methylpyrrolidin-2-one

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methylpyrrolidin-2-one

Cat. No.: B12264964
M. Wt: 323.82 g/mol
InChI Key: RODCWHWODUUJID-UHFFFAOYSA-N
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Description

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The final step usually involves the coupling of the pyrimidine and piperidine intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can also be employed to optimize reaction times and conditions .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like ethanol, DMF, and dioxane, as well as bases like sodium carbonate (Na2CO3) and acids like hydrochloric acid (HCl) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methylpyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation .

Properties

Molecular Formula

C15H22ClN5O

Molecular Weight

323.82 g/mol

IUPAC Name

3-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C15H22ClN5O/c1-19-6-5-13(14(19)22)21-7-3-12(4-8-21)20(2)15-17-9-11(16)10-18-15/h9-10,12-13H,3-8H2,1-2H3

InChI Key

RODCWHWODUUJID-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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